2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)-
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Overview
Description
Ethyl oleate is a fatty acid ester formed by the condensation of oleic acid and ethanol. It is a colorless to light yellow liquid that is insoluble in water. Ethyl oleate is commonly used as a solvent for pharmaceutical drug preparations involving lipophilic substances such as steroids. It also finds applications as a lubricant and a plasticizer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl oleate is typically synthesized through the esterification of oleic acid with ethanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or Amberlyst® 15. The reaction is carried out at elevated temperatures, typically around 65°C, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of ethyl oleate involves the esterification of oleic acid with ethanol in the presence of a catalyst. The reaction mixture is heated, and the product is purified through distillation and other separation techniques to obtain high-purity ethyl oleate .
Types of Reactions:
Oxidation: Ethyl oleate can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can be reduced to oleyl alcohol via the Bouveault–Blanc reduction reaction.
Substitution: Ethyl oleate can participate in substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Sodium in ethanol is used in the Bouveault–Blanc reduction.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized fatty acids and other oxidation products.
Reduction: Oleyl alcohol.
Substitution: Substituted fatty acid esters.
Scientific Research Applications
Ethyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Acts as a primer pheromone in honeybees.
Medicine: Used as a vehicle for intramuscular drug delivery, particularly for lipophilic drugs.
Industry: Employed as a lubricant, plasticizer, and in the production of biodiesel.
Mechanism of Action
Ethyl oleate exerts its effects primarily through its role as a solvent and carrier for lipophilic substances. In biological systems, it is produced during ethanol intoxication and acts as a toxic mediator of ethanol in the body, affecting organs such as the pancreas, liver, heart, and brain . The molecular targets and pathways involved include the formation of fatty acid ethyl esters, which can disrupt cellular functions and contribute to toxicity .
Comparison with Similar Compounds
Ethyl oleate can be compared with other fatty acid esters such as:
Ethyl palmitate: Another fatty acid ethyl ester formed from palmitic acid and ethanol.
Methyl oleate: The methyl ester of oleic acid, used similarly in various applications.
Butyl oleate: The butyl ester of oleic acid, used as a lubricant and plasticizer.
Uniqueness: Ethyl oleate is unique due to its specific applications in pharmaceutical formulations and its role as a primer pheromone in honeybees . Its production during ethanol intoxication and its potential toxic effects also distinguish it from other fatty acid esters .
Properties
CAS No. |
108331-88-0 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(2E,4E)-N-(2-methylpropyl)-6-oxo-6-phenylhexa-2,4-dienamide |
InChI |
InChI=1S/C16H19NO2/c1-13(2)12-17-16(19)11-7-6-10-15(18)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,17,19)/b10-6+,11-7+ |
InChI Key |
GMAIUKVGNZXDPW-JMQWPVDRSA-N |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/C(=O)C1=CC=CC=C1 |
SMILES |
CC(C)CNC(=O)C=CC=CC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CC(=O)C1=CC=CC=C1 |
Synonyms |
2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)- |
Origin of Product |
United States |
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